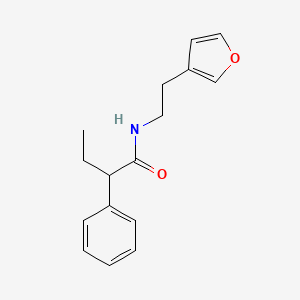

N-(2-(furan-3-yl)ethyl)-2-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(furan-3-yl)ethyl)-2-phenylbutanamide” is a chemical compound that contains furan rings . Furan is a five-membered aromatic heterocycle containing one oxygen atom . It’s an important building block in organic chemistry and is also found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound and its derivatives have been synthesized for studies in antibacterial, antiurease, and antioxidant activities, showing that new compounds synthesized have effective antiurease and antioxidant activities (Sokmen et al., 2014).

- Another study explored the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl furans, highlighting innovative approaches to synthesize structurally complex furan derivatives (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

- Research into phenothiazine derivatives with furan as a conjugated linker demonstrated improved solar energy-to-electricity conversion efficiency in dye-sensitized solar cells, indicating the potential of furan derivatives in renewable energy technologies (Kim et al., 2011).

Materials Science and Polymer Chemistry

- Enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block showcases the potential of furan derivatives in creating sustainable and biobased polymers for various applications (Jiang et al., 2014).

- A comparison of the chain mobility, thermal, and mechanical properties of poly(ethylene furanoate) versus poly(ethylene terephthalate) demonstrates the improved barrier properties and thermal/mechanical performance of furan-based polymers, suggesting their utility in packaging and materials science (Burgess et al., 2014).

Pharmacology and Biological Applications

- A study on the anti-tuberculosis evaluation of N-acylhydrazones containing the thiophene nucleus reveals the potential therapeutic applications of furan derivatives in treating tuberculosis, highlighting the significance of chemical structure on biological activity (Cardoso et al., 2014).

- The adsorption and inhibitive properties of a new heterocyclic furan Schiff base on the corrosion of copper in HCl solution, investigated through experimental and theoretical approaches, underscore the utility of furan derivatives in materials protection and corrosion inhibition (Issaadi, Douadi, & Chafaa, 2014).

Mécanisme D'action

Target of Action

Furan derivatives are known to interact with various targets in the body. They can act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

The mode of action of furan derivatives can vary depending on the specific compound and its target. For example, as MAO inhibitors, they could prevent the breakdown of monoamine neurotransmitters, thereby increasing their availability .

Biochemical Pathways

Furan derivatives can affect various biochemical pathways depending on their specific targets. For instance, as MAO inhibitors, they could affect the metabolism of monoamine neurotransmitters .

Pharmacokinetics

Furan derivatives, being non-polar aromatic compounds with the potential for hydrogen bonding, can have good pharmacokinetic characteristics. They are often used to optimize the solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

The molecular and cellular effects of furan derivatives can vary widely depending on the specific compound and its targets. For example, as MAO inhibitors, they could increase the levels of monoamine neurotransmitters in the brain .

Action Environment

The action, efficacy, and stability of furan derivatives can be influenced by various environmental factors. For instance, the presence of other substances in the body could potentially affect the absorption, distribution, metabolism, and excretion of these compounds .

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-2-15(14-6-4-3-5-7-14)16(18)17-10-8-13-9-11-19-12-13/h3-7,9,11-12,15H,2,8,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHRZNGIUBHUSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B2416203.png)

![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2416220.png)

![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)

![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)